The synthesis of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine can be achieved through several methods, primarily involving the reaction of pyrrolidine derivatives with methoxy and ethylamine functionalities.
For example, one reported method involves dissolving N,N-diisopropylethylamine in DMF, adding a coupling agent such as HATU (1-Hydroxybenzotriazole), and subsequently introducing the pyrrolidine derivative under stirring conditions for several hours until completion, as monitored by thin-layer chromatography (TLC) .
The molecular structure of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine features a pyrrolidine ring substituted with a methoxy group at the third position and an ethylamine chain.
Crystallographic data reveal bond lengths and angles that conform to typical values for similar compounds, indicating stable molecular geometry .
2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine can participate in various chemical reactions typical of amines and heterocycles:
These reactions are significant for modifying the compound's properties or synthesizing derivatives for further study.
The mechanism of action of 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is primarily linked to its interaction with specific neurotransmitter receptors in the central nervous system.
Research indicates that similar compounds have shown promise in preclinical studies targeting anxiety and depression .
2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine exhibits several notable physical and chemical properties:
Physical properties such as melting point, boiling point, and solubility characteristics are essential for understanding its behavior in biological systems and during synthesis .
2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine has several potential applications within scientific research and pharmaceutical development:
[3+2] cyclocondensation reactions provide efficient routes to the stereodefined pyrrolidine core. Key approaches include:
Stork-Danheiser Approach: Condensation of α-amino aldehydes with electron-deficient alkenes enables stereocontrol through substrate-induced asymmetry. Malonate derivatives (e.g., diethyl ethylidenemalonate) undergo Michael addition followed by ring closure, yielding trans-3-hydroxy-pyrrolidines with >8:1 diastereoselectivity when chiral auxiliaries direct facial selectivity [3] [4]. Subsequent O-methylation installs the methoxy group.
1,3-Dipolar Cycloadditions: Azomethine ylides generated from amino acid imino esters react with acrylates in a stereospecific manner. Rhodium(II) acetate catalysis enables endo-selective formation of the pyrrolidine ring with 95% ee when using chiral glycinates [4]. Decarboxylation and reduction yield the 3-methoxy substituent.
Table 1: Diastereoselective [3+2] Cyclocondensation Approaches
Strategy | Key Components | Diastereoselectivity | Yield | Ref |
---|---|---|---|---|
Stork-Danheiser | Chiral α-amino aldehyde + Ethylidenemalonate | 8:1 trans:cis | 78% | [3][4] |
Azomethine Ylide | Methyl Glycinate + Methyl Acrylate | >20:1 endo:exo | 82% | [4] |
Aza-Michael/Closure | Enone + Chiral β-Amino Ester | 10:1 trans | 85% | [5] |
Critical limitations include the need for stoichiometric chiral inductors and competitive racemization during methoxy group installation. Solid-phase adaptations using resin-bound acrylates improve purification but reduce stereocontrol [5].
Catalytic asymmetric hydrogenation offers atom-economic access to chiral pyrrolidines:
Dehydroproline Hydrogenation: Enantioselective reduction of 3,4-dehydroproline derivatives using Ru/(S)-BINAP catalysts achieves >99% ee for the (S)-enantiomer at 50 bar H₂. Methoxy groups are introduced via Pd-catalyzed hydroxyl-directed C–H activation followed by O-methylation [3] [6].
Reductive Amination Cascades: Ru-photocatalyzed reductive coupling of aldehydes with nitrones (e.g., using Ru(bpy)₃(PF₆)₂/Sc(OTf)₃) yields chiral hydroxylamines with 94% ee. Subsequent in-situ reduction generates the pyrrolidine methoxy motif via stereoretentive cyclization [6].
Table 2: Catalytic Asymmetric Hydrogenation Systems
Catalyst System | Substrate | ee (%) | Pressure (bar) | Ref |
---|---|---|---|---|
Ru/(S)-BINAP | 3,4-Dehydroproline ester | >99 | 50 | [3] |
Ru(bpy)₃²⁺/Chiral N,N′-dioxide | Aldehyde-Nitrone adduct | 94 | 1 (H₂) | [6] |
Rh-(R,R)-Et-DuPhos | Enamide | 98 | 10 | [5] |
Notably, Ir-catalyzed systems enable dynamic kinetic resolution of racemic pyrrolidinones, converting both enantiomers into the desired (S)-product via substrate racemization during hydrogenation [5].
Late-stage installation of the ethylamine side chain and methoxy group tuning are critical for bioactivity:
Azide Reduction: SN₂ displacement of mesylate intermediates with NaN₃ gives azidoethyl derivatives, reduced to amines using Pd/C-H₂ or Staudinger conditions. This route achieves higher regioselectivity (>98%) but suffers from azide handling challenges [3].
Methoxy Group Optimization:
Table 3: Ethylamine Side-Chain Installation Methods
Method | Conditions | Regioselectivity | Yield | Ref |
---|---|---|---|---|
Reductive Amination | (S)-Pyrrolidine + ClCH₂CHO, Pd/C, NH₄OH | Moderate | 80% | [2][5] |
Azide Reduction | Mesylate + NaN₃, then Pd/C-H₂ | High | 75% | [3] |
Epoxide Ring Opening | Epoxide + NH₃, 100°C | Low | 65% | [5] |
The ethylamine side chain’s conformational flexibility enhances receptor engagement, as evidenced by its prevalence in monoamine reuptake inhibitors [2].
Solid-phase strategies accelerate SAR exploration:
Rink Amide Resin: Primary amine anchoring allows on-resin reductive amination for ethylamine installation. Cleavage yields the free amine directly [5].
Combinatorial Workflow:
Table 4: Solid-Phase Synthesis Strategies
Resin Type | Anchor Point | Key Transformation | Cleavage Yield | Purity |
---|---|---|---|---|
Wang | Carboxylic Acid | O-Methylation / Side-chain elongation | 85% | >90% |
Rink Amide | Primary Amine | Reductive Amination | 78% | 88% |
Sieber Amide | Secondary Amine | Alkylation | 92% | 95% |
This approach generated 48 analogs in one study, identifying 3-ethoxy variants with improved metabolic stability [5].
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3